Cas no 835-78-9 ((2-Phenethylphenyl)methanol)

(2-Phenethylphenyl)methanol structure
(2-Phenethylphenyl)methanol structure
Nome del prodotto:(2-Phenethylphenyl)methanol
Numero CAS:835-78-9
MF:C15H16O
MW:212.286944389343
MDL:MFCD00004628
CID:727447
PubChem ID:24851130

(2-Phenethylphenyl)methanol Proprietà chimiche e fisiche

Nomi e identificatori

    • (2-Phenethylphenyl)methanol
    • [2-(2-phenylethyl)phenyl]methanol
    • 2-Phenethylbenzyl alcohol
    • Benzenemethanol,2-(2-phenylethyl)-
    • 2-(2-Phenylethyl)benzenemethanol (ACI)
    • Benzyl alcohol, o-phenethyl- (6CI, 7CI, 8CI)
    • 2-(2-Phenylethyl)benzyl alcohol
    • 2-(Phenethyl)benzyl alcohol
    • NSC 97450
    • MFCD00004628
    • CS-0362834
    • 835-78-9
    • (2-(2-PHENYLETHYL)PHENYL)METHANOL
    • UNII-P26YX6E7FY
    • [2-(2-Phenylethyl)phenyl]methanol #
    • TS-00436
    • P26YX6E7FY
    • DAlc2-H_000042
    • 2-Phenethylbenzyl alcohol, 98%
    • NSC-97450
    • DTXSID50232410
    • BENZYL ALCOHOL, O-PHENETHYL-
    • SCHEMBL698588
    • NS00038263
    • AKOS015913614
    • DTXCID50154901
    • 2-PHENETHYLBENZYLALCOHOL
    • Benzenemethanol, 2-(2-phenylethyl)-
    • 2-(2-PHENYLETHYL)BENZENEMETHANOL
    • o-Phenethylbenzyl alcohol
    • NSC97450
    • EINECS 212-644-1
    • MDL: MFCD00004628
    • Inchi: 1S/C15H16O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9,16H,10-12H2
    • Chiave InChI: CPZRYQJPVUJHOS-UHFFFAOYSA-N
    • Sorrisi: OCC1C(CCC2C=CC=CC=2)=CC=CC=1

Proprietà calcolate

  • Massa esatta: 212.12
  • Massa monoisotopica: 212.12
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 4
  • Complessità: 184
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 20.2A^2
  • Conta Tautomer: niente
  • XLogP3: 3.3
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.1±0.1 g/cm3
  • Punto di fusione: 56-59 °C (lit.)
  • Punto di ebollizione: 330.7±11.0 °C at 760 mmHg
  • Punto di infiammabilità: 136.3±15.1 °C
  • Indice di rifrazione: 1.593
  • PSA: 20.23000
  • LogP: 2.96410
  • Solubilità: Non determinato
  • Pressione di vapore: 0.0±0.8 mmHg at 25°C

(2-Phenethylphenyl)methanol Informazioni sulla sicurezza

(2-Phenethylphenyl)methanol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A019121913-5g
(2-Phenethylphenyl)methanol
835-78-9 95%
5g
$356.16 2023-08-31
Alichem
A019121913-25g
(2-Phenethylphenyl)methanol
835-78-9 95%
25g
$1008.00 2023-08-31
SHENG KE LU SI SHENG WU JI SHU
sc-230623-1 g
2-Phenethylbenzyl alcohol,
835-78-9
1g
¥308.00 2023-07-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1433504-25g
(2-Phenethylphenyl)methanol
835-78-9 95+%
25g
¥3558.00 2024-07-28
abcr
AB456453-250mg
2-Phenethylbenzyl alcohol; .
835-78-9
250mg
€146.10 2025-02-27
abcr
AB456453-1g
2-Phenethylbenzyl alcohol; .
835-78-9
1g
€237.10 2025-02-27
Crysdot LLC
CD12026749-25g
(2-Phenethylphenyl)methanol
835-78-9 95+%
25g
$348 2024-07-24
abcr
AB456453-1 g
2-Phenethylbenzyl alcohol
835-78-9
1g
€102.30 2023-04-22
abcr
AB456453-500mg
2-Phenethylbenzyl alcohol; .
835-78-9
500mg
€191.60 2025-02-27
1PlusChem
1P003IB0-1g
(2-Phenethylphenyl)methanol
835-78-9 95%
1g
$169.00 2024-04-21

(2-Phenethylphenyl)methanol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride
Riferimento
An improved medium-scale preparation of dibenzo[a,e]cycloocten-5(6H),11(12H)-dione
Moore, J. A.; et al, Organic Preparations and Procedures International, 1984, 16(6), 411-25

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: Dimanganese decacarbonyl Solvents: Dichloromethane
Riferimento
Efficient radical coupling of organobromides using dimanganese decacarbonyl
Gilbert, Bruce C.; et al, Synthetic Communications, 1999, 29(15), 2711-2718

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Indium ,  Cuprous chloride Solvents: Tetrahydrofuran ;  24 h, rt
1.2 Reagents: Lithium chloride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ;  24 h, 100 °C
Riferimento
Direct Synthesis of Water-Tolerant Alkyl Indium Reagents and Their Application in Palladium-Catalyzed Couplings with Aryl Halides
Shen, Zhi-Liang; et al, Angewandte Chemie, 2011, 50(2), 511-514

Synthetic Routes 4

Condizioni di reazione
1.1 -
2.1 Reagents: Lithium aluminum hydride
Riferimento
An improved medium-scale preparation of dibenzo[a,e]cycloocten-5(6H),11(12H)-dione
Moore, J. A.; et al, Organic Preparations and Procedures International, 1984, 16(6), 411-25

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, 40 °C
1.2 Reagents: Sodium sulfate decahydrate ;  rt
Riferimento
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  25 min, 0 °C; 3 h, rt
1.2 Reagents: Sodium sulfate decahydrate ;  1 h, rt
Riferimento
Expeditious construction of a carbobicyclic skeleton via sp3-C-H functionalization: hydride shift from an aliphatic tertiary position in an internal redox process
Mori, Keiji; et al, Journal of the American Chemical Society, 2011, 133(8), 2424-2426

(2-Phenethylphenyl)methanol Raw materials

(2-Phenethylphenyl)methanol Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:835-78-9)(2-Phenethylphenyl)methanol
A1211327
Purezza:99%
Quantità:25g
Prezzo ($):341.0